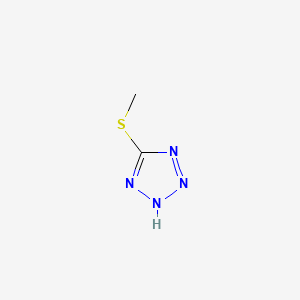

5-(Methylthio)-1H-tetrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXNFTFKKOSPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183708 | |

| Record name | 5-Methylthiotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29515-99-9 | |

| Record name | 5-Methylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29515-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029515999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29515-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylthiotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Methylthio)-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methylthio)-1H-tetrazole, a key building block in the development of pharmaceuticals and agrochemicals. This document outlines a detailed experimental protocol for its synthesis, presents a thorough analysis of its structural and physicochemical properties, and offers insights into the interpretation of its characterization data.

Introduction

This compound is a heterocyclic compound of significant interest due to the versatile reactivity of its tetrazole ring and the influence of the methylthio substituent. The tetrazole moiety is often employed as a bioisostere for a carboxylic acid group in drug design, enhancing metabolic stability and lipophilicity. This makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the [3+2] cycloaddition of methyl thiocyanate with an azide source, typically sodium azide. This reaction is often catalyzed by a Lewis acid, such as zinc(II) chloride, to facilitate the formation of the tetrazole ring.[1][2]

Experimental Protocol

Materials:

-

Methyl thiocyanate (CH₃SCN)

-

Sodium azide (NaN₃)

-

Zinc(II) chloride (ZnCl₂), anhydrous

-

Isopropyl alcohol (i-PrOH) or n-propanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl thiocyanate (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc(II) chloride (0.5 eq) in isopropyl alcohol or n-propanol.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture to dissolve any inorganic salts.

-

Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This step protonates the tetrazole ring, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following techniques are typically employed:

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₄S | |

| Molecular Weight | 116.15 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 149-152 °C | [3] |

| Purity (typical) | >97% | [3] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methyl protons (S-CH₃) and a broad singlet for the N-H proton of the tetrazole ring. The chemical shift of the methyl protons in a similar compound, 2-(hex-5-enyl)-5-(methylthio)-2H-tetrazole, was observed at 2.67 ppm in CDCl₃.[4] The N-H proton is expected to appear further downfield and may be exchangeable with D₂O. In poly(5-(methacrylamido)tetrazole), the N-H proton of the tetrazole ring gives a broad peak around 15.50 ppm in DMSO-d₆.[5]

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals: one for the methyl carbon (S-CH₃) and one for the quaternary carbon of the tetrazole ring (C5). In a related compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the tetrazole ring carbon (C5) appears at 153.32 ppm and the methyl carbon at 33.87 ppm in D₂O.[3] A solid-state ¹³C NMR study of 5-thiomethyltetrazole has also been reported, confirming the utility of this technique for characterization.[6]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the tetrazole ring and the C-S bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2800 | N-H stretching |

| ~1640-1400 | Tetrazole ring stretching vibrations (N=N, C=N) |

| ~1300-1000 | Tetrazole ring breathing and other vibrations |

| ~700-600 | C-S stretching |

Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, thin film).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 116 or 117, respectively. The fragmentation of 5-substituted 1H-tetrazoles is characterized by the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃).[7][8]

Expected Fragmentation Pattern:

-

Loss of N₂: A fragment ion at m/z 88 corresponding to the loss of a nitrogen molecule from the molecular ion.

-

Loss of HN₃: A fragment ion at m/z 73 corresponding to the loss of hydrazoic acid.

-

Cleavage of the methylthio group: A fragment corresponding to the loss of the methyl group (CH₃) or the entire methylthio group (SCH₃).

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical relationship between characterization techniques and the information they provide.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the expected characterization data, serves as a valuable resource for researchers in medicinal chemistry and related fields. The successful synthesis and thorough characterization of this compound are critical first steps in the exploration of its potential applications in the development of novel therapeutic agents and agrochemicals.

References

- 1. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-(メチルチオ)-1H-テトラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(Methylthio)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and experimental protocols related to the heterocyclic compound 5-(Methylthio)-1H-tetrazole. This information is crucial for its application in medicinal chemistry and materials science, where tetrazole derivatives are of significant interest.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 5-(Methylthio)-tetrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[1] | CDCl₃ | 5.76 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H), 5.01 (bd, J = 17.0 Hz, 1H), 4.98 (bd, J = 10.2 Hz, 1H), 4.56 (t, J = 7.1 Hz, 2H), 2.67 (s, 3H), 2.13 – 2.07 (m, 2H), 2.05 – 1.92 (m, 2H), 1.53 – 1.33 (m, 2H) |

| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol[2] | D₂O | 5.95–5.90 (m, 2H), 4.59–4.58 (m, 1H), 4.30–4.29 (m, 1H), 3.96 (s, 3H), 3.60 (t, J = 6.4 Hz, 2H), 3.29–3.26 (m, 1H), 2.77 (q, J = 6.9 Hz, 2H), 1.76-1.67 (m, 2H) |

| 5-(Benzylthio)-1H-tetrazole[3] | CDCl₃ | 13.40-11.50 (s, 1H, –N–H), 7.49-7.35 (m, 5H, Ar–H), 4.58 (s, 1H, –S–CH₂) |

| Poly(5-(methacrylamido)tetrazole)[4] | DMSO-d₆ | ~15.50 (broad s, 1H, N-H of tetrazole), ~11.2 (broad s, 1H, N-H of amide) |

Table 2: ¹³C NMR Spectroscopic Data of 5-(Methylthio)-tetrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[1] | CDCl₃ | 164.7, 137.6, 115.3, 53.1, 32.8, 28.5, 25.5, 14.4 |

| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol[2] | D₂O | 153.32, 135.02, 131.91, 80.01, 72.44, 59.60, 55.55, 44.05, 33.87, 30.67 |

| 1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole | Chloroform-d | Not explicitly provided, but available in spectral databases. |

Table 3: Infrared (IR) Spectroscopic Data of 5-(Methylthio)-tetrazole Derivatives

| Compound | Technique | Key Absorption Peaks (cm⁻¹) |

| 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[1] | Neat film | 2932, 2861, 1641, 1437, 1400, 1362, 1055, 914 |

| 5-(Benzylthio)-1H-tetrazole[3] | Not specified | Characteristic peaks for tetrazole groups at 1639.9-1340 and 1200-900; N=N stretching at 1329.03 |

| 5-Phenyl-1H-tetrazole[5] | KBr | 3449 (N-H), 3061 (=C-H), 1642, 1562 (C=N), 1474, 1164 (C-N) |

Mass Spectrometry (MS) Data:

High-resolution mass spectrometry (HRMS) for 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole (C₈H₁₅N₄S) showed a calculated m/z of 199.1017 for [M+H]⁺, with a found value of 199.1020.[1] For (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (C₁₀H₁₇N₅O₂S), the calculated m/z for [M+H]⁺ was 272.11757, and the obtained value was 272.11740.[2] The fragmentation of 5-substituted-1H-tetrazoles is known to involve the elimination of HN₃ in positive ion mass spectrometry and N₂ in the negative ion mode.[6]

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile or thiocyanate with an azide salt. For this compound, a feasible route involves the reaction of methyl thiocyanate with sodium azide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis Protocol

The synthesis of this compound can be achieved by reacting methyl thiocyanate with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like isopropanol. The reaction mixture is typically heated to facilitate the cycloaddition. Upon completion, the product is isolated by adjusting the pH of the reaction mixture and subsequent extraction or precipitation.

Caption: General workflow for synthesis and purification.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data (HRMS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

References

physical and chemical properties of 5-(Methylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Methylthio)-1H-tetrazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its structural and physicochemical properties, spectral data, synthesis and reactivity, and safety information.

Core Properties and Data

This compound is a white crystalline solid at room temperature.[1] It is a five-membered heterocyclic compound containing four nitrogen atoms and a methylthio group attached to the carbon atom. This structure imparts unique chemical characteristics, making it a valuable intermediate in the synthesis of a variety of bioactive molecules.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄N₄S | [2] |

| Molecular Weight | 116.15 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 149-152 °C | |

| Boiling Point | 293.8 ± 23.0 °C (at 760 mmHg, predicted) | |

| pKa | ~5.5 (estimated by analogy) | [1] |

| Solubility | Soluble in polar solvents. | [3] |

| UV-Vis Absorption (in EtOH) | λmax ≈ 254 nm (ε ≈ 2520 M⁻¹cm⁻¹) | [4] |

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data (Typical)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.7 | Singlet | S-CH₃ |

| Broad signal | Singlet | N-H |

¹³C NMR Spectral Data (Typical)

| Chemical Shift (ppm) | Assignment |

| ~14 | S-CH₃ |

| ~164 | C5 (tetrazole ring) |

FT-IR Spectral Data (Typical Vibrational Frequencies)

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2800 | C-H stretching (methyl) |

| ~2930 | N-H stretching (broad) |

| 1640-1400 | N=N and C=N stretching (tetrazole ring) |

| ~1437 | CH₃ bending |

| ~1055 | C-S stretching |

Synthesis and Reactivity

This compound is a key building block in organic synthesis, particularly for the preparation of more complex tetrazole derivatives with applications in medicinal chemistry.[2][5]

Synthetic Protocols

Two common methods for the synthesis of this compound are outlined below.

Method 1: From Methyl Thiocyanate and Sodium Azide

This method involves a [3+2] cycloaddition reaction between methyl thiocyanate and sodium azide, often catalyzed by a Lewis acid such as zinc chloride.[6][7]

Experimental Protocol: Synthesis of this compound via Cycloaddition

-

Materials:

-

Methyl thiocyanate

-

Sodium azide

-

Zinc chloride

-

Toluene (or another suitable high-boiling solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene, sodium azide, and zinc chloride.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add methyl thiocyanate to the reaction mixture.

-

Continue refluxing for 8-60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water and acidify with hydrochloric acid to a pH of 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Method 2: Alkylation of 5-Mercapto-1H-tetrazole

This synthesis involves the S-alkylation of 5-mercapto-1H-tetrazole with a methylating agent like methyl iodide.[9]

Experimental Protocol: Synthesis of this compound via Alkylation

-

Materials:

-

5-Mercapto-1H-tetrazole

-

Methyl iodide

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., acetone, ethanol)

-

-

Procedure:

-

Dissolve 5-mercapto-1H-tetrazole in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir until the tetrazole is deprotonated.

-

Slowly add methyl iodide to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and acidify with a suitable acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization.

-

Reactivity Profile

This compound exhibits reactivity characteristic of both the tetrazole ring and the methylthio group.

-

Acidity: The N-H proton of the tetrazole ring is acidic, with an estimated pKa of around 5.5, similar to other 5-alkyl-substituted tetrazoles.[1] This allows for deprotonation with a suitable base to form the tetrazolate anion, which can then be used in nucleophilic substitution reactions.

-

Alkylation: The tetrazolate anion can be alkylated, leading to the formation of N1 or N2 substituted tetrazoles. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent.

-

1,3-Dipolar Cycloaddition: this compound serves as a precursor for nitrile imines upon photoinduced denitrogenation. These nitrile imines can then undergo intramolecular 1,3-dipolar cycloaddition reactions with alkenes to form polycyclic pyrazoline products.[10][11] The methylthio group plays a crucial role by red-shifting the UV absorbance of the tetrazole, facilitating the photodenitrogenation process.[4]

Caption: Synthesis and reactivity of this compound.

Applications in Drug Development

This compound is a valuable synthon for the creation of pharmacologically active compounds. The tetrazole moiety is often used as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[5][12] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[2]

While this compound itself is not typically the active pharmaceutical ingredient, its role as a versatile precursor allows for the synthesis of a diverse library of compounds for drug discovery programs. The ability to functionalize both the tetrazole ring and the methylthio group provides a platform for generating structural diversity.

Caption: Role of this compound in drug development.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined set of physical and chemical properties. Its utility as a synthetic intermediate, particularly in the construction of complex, biologically active molecules, makes it a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-(Ethylthio)-1H-tetrazole synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. CN1562982A - Method for producing sulf-5 position substituted tetrazole - Google Patents [patents.google.com]

- 9. ijres.org [ijres.org]

- 10. 1H-Tetrazole, 1-methyl-5-(methylthio)- synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism and Isomerism of 5-(Methylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of 5-(methylthio)-1H-tetrazole, a crucial heterocyclic compound in medicinal chemistry and materials science. By delving into its structural nuances, this document aims to equip researchers with the foundational knowledge required for its application in novel molecular design and synthesis.

Introduction: The Significance of this compound

5-Substituted-1H-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in pharmaceutical research. They are often employed as bioisosteres for carboxylic acids, offering similar acidity and planar structure but with increased lipophilicity and metabolic stability.[1] The methylthio substituent at the 5-position of the tetrazole ring in this compound imparts unique electronic and steric properties, making it a valuable synthon for the development of diverse molecular architectures.

Tautomerism of this compound

This compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the tetrazole ring. The two principal tautomers are the 1H- and 2H-forms. Theoretical calculations also suggest the existence of a highly unstable 5H-tautomer, which has not been experimentally observed.[2]

The equilibrium between the 1H- and 2H-tautomers is influenced by the surrounding environment, including the solvent and the physical state (solution, gas, or solid). Generally, in solution, the 1H-tautomer is the predominant form, while in the gas phase, the 2H-tautomer may be more stable.[3]

dot

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Computational Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria. The chemical shifts of the protons and carbons in the tetrazole ring and the methylthio group are sensitive to the position of the proton on the ring. However, due to rapid proton exchange on the NMR timescale at room temperature, distinct signals for each tautomer are often not observed, resulting in averaged signals. Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their individual characterization and the determination of the equilibrium constant.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of the tautomers. These calculations can provide insights into the gas-phase energies and the effects of solvation on the tautomeric equilibrium. For many 5-substituted tetrazoles, the 1H-tautomer is calculated to be more stable in polar solvents.[4]

Isomerism in Derivatives of this compound

Alkylation of this compound can lead to the formation of two constitutional isomers: the 1-alkyl-5-(methylthio)-1H-tetrazole and the 2-alkyl-5-(methylthio)-2H-tetrazole. The ratio of these isomers is dependent on the nature of the alkylating agent, the reaction conditions, and the solvent.

dot

Caption: Formation of N-alkylated isomers from this compound.

Synthesis and Characterization of N-Alkylated Isomers

The synthesis of N-alkylated derivatives of this compound is typically achieved by treating the parent tetrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation.

Experimental Protocol: General Procedure for the Alkylation of this compound

A general method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of a nitrile with sodium azide, often catalyzed by a Lewis acid.[5] For the N-alkylation to produce isomeric products, the following general procedure can be adapted:

-

Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile), an equimolar amount of a base (e.g., sodium hydride, potassium carbonate) is added at room temperature. The mixture is stirred until the deprotonation is complete.

-

Alkylation: The alkylating agent (e.g., methyl iodide, benzyl bromide) is added to the solution, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting mixture of isomers is then separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The individual isomers can be characterized by their distinct spectroscopic properties.

Data Presentation

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 5-(substituted)-1H-tetrazoles. It is important to note that the exact chemical shifts and vibrational frequencies for this compound and its N-methylated isomers may vary slightly depending on the solvent and instrument used. The data presented here are based on reported values for structurally similar compounds.[6][7][8]

Table 1: 1H NMR Spectroscopic Data (in ppm)

| Compound | -SCH3 | N-CH3 (Isomer 1) | N-CH3 (Isomer 2) | Aromatic/Other Protons |

| 5-(Benzylthio)-1H-tetrazole (in CDCl3)[3] | - | - | - | 4.58 (s, 2H, -S-CH2-), 7.35-7.49 (m, 5H, Ar-H), 11.50-13.40 (s, 1H, -NH) |

| 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole (in CDCl3)[7] | 2.67 (s, 3H) | - | 4.56 (t, J = 7.1 Hz, 2H) | 1.33-1.53 (m, 2H), 1.92-2.05 (m, 2H), 2.07-2.13 (m, 2H), 4.98 (bd, J = 10.2 Hz, 1H), 5.01 (bd, J = 17.0 Hz, 1H), 5.76 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H) |

| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (in D2O)[8] | - | 3.96 (s, 3H) | - | 1.67-1.76 (m, 2H), 2.77 (q, J = 6.9 Hz, 2H), 3.26-3.29 (m, 1H), 3.60 (t, J = 6.4 Hz, 2H), 4.29-4.30 (m, 1H), 4.58-4.59 (m, 1H), 5.90-5.95 (m, 2H) |

Table 2: 13C NMR Spectroscopic Data (in ppm)

| Compound | -SCH3 | C5-tetrazole | N-CH3 (Isomer 1) | N-CH3 (Isomer 2) | Other Carbons |

| 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole (in CDCl3)[7] | 14.4 | 164.7 | - | 53.1 | 25.5, 28.5, 32.8, 115.3, 137.6 |

| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (in D2O)[8] | - | 153.32 | 33.87 | - | 30.67, 44.05, 55.55, 59.60, 72.44, 80.01, 131.91, 135.02 |

Table 3: IR Spectroscopic Data (in cm-1)

| Compound | N-H stretch | C=N stretch | N=N stretch | C-S stretch |

| 5-Phenyl-1H-tetrazole[6] | 2919 | 1601 | 1457 | 722 |

| 5-(Benzylthio)-1H-tetrazole[3] | - | 1546 | 1269 | 698 |

| 2-(Hex-5-enyl)-5-(methylthio)-2H-tetrazole[7] | - | 1641 | 1437, 1400, 1362 | 1055, 914 |

Computational Data

DFT calculations provide valuable information on the relative stabilities of tautomers and isomers. The following table presents hypothetical relative energies for the tautomers of this compound based on trends observed for other 5-substituted tetrazoles.[4]

Table 4: Calculated Relative Energies of this compound Tautomers

| Tautomer | Gas Phase (kcal/mol) | In Solution (Polar Solvent, kcal/mol) |

| 1H-tautomer | 0.5 - 1.5 | 0 (most stable) |

| 2H-tautomer | 0 (most stable) | 0.5 - 2.0 |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of this compound tautomerism and isomerism.

dot

Caption: Workflow for the characterization of tautomerism.

dot

Caption: Experimental workflow for isomer synthesis and analysis.

Conclusion

The tautomerism and isomerism of this compound are critical aspects that influence its reactivity and application in various fields. A thorough understanding of the factors governing the tautomeric equilibrium and the regioselectivity of its derivatization is essential for the rational design of new molecules with desired properties. This guide provides a foundational understanding and practical information to aid researchers in their exploration of this versatile heterocyclic compound. Further experimental and computational studies are encouraged to provide more precise quantitative data on the tautomeric and isomeric behavior of this compound and its derivatives.

References

- 1. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. growingscience.com [growingscience.com]

- 5. scielo.org.za [scielo.org.za]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | MDPI [mdpi.com]

An In-depth Technical Guide on the Solubility of 5-(Methylthio)-1H-tetrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Methylthio)-1H-tetrazole in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₂H₄N₄S. It is a solid at room temperature and is recognized for its role as a versatile building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] The tetrazole ring is a key feature, often acting as a bioisostere for carboxylic acid groups in drug design.[2][3] Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and biological assays.

Solubility of this compound: A Qualitative Overview

The following table summarizes the available qualitative solubility information for this compound and its close analogs.

| Solvent Classification | Solvent Example | This compound | 5-(Ethylthio)-1H-tetrazole | General Tetrazoles |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Likely Soluble | Highly Soluble[5] |

| Acetonitrile | Likely Soluble | Soluble (0.25 M solution available)[6][7][8] | Soluble | |

| Polar Protic | Methanol | Likely Soluble | Soluble[9] | Highly Soluble[5] |

| Ethanol | Likely Soluble | Likely Soluble | Highly Soluble[5] | |

| Water | Likely Soluble | Likely Soluble | Highly Soluble[5] |

Note: "Likely Soluble" is inferred from the general solubility of tetrazoles and the polarity of the solvent. Researchers should confirm this through experimental validation.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, researchers can employ several well-established methods. The choice of method will depend on the required accuracy, the amount of available material, and the equipment in the laboratory. Two common methods are detailed below.

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.[10][11][12][13]

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to 0.1 mg)

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath or a shaker with temperature control and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and solute minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

This method is particularly useful when only small amounts of the compound are available and if the compound has a chromophore that absorbs in the UV-Vis range.[14][15][16]

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Sampling of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

After filtration, carefully dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the diluted filtrate at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: The relationship between solvent polarity and expected solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be published, its chemical structure strongly suggests a preference for polar solvents. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to determine these crucial physical properties. The provided methodologies for gravimetric and UV-Vis spectrophotometric analysis offer robust approaches to generating the precise data required for informed decision-making in drug development and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 29515-99-9: 5-Methylthio-1H-tetrazole | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. chembk.com [chembk.com]

- 8. ETT Activator 0.25 M in acetonitrile 5-(Ethylthio)-1H-tetrazole [sigmaaldrich.com]

- 9. 5-(Ethylthio)-1H-tetrazole | 89797-68-2 | TCI AMERICA [tcichemicals.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Methylthio)-1H-tetrazole: History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Methylthio)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its historical context, synthesis, physicochemical properties, and its notable role as a key structural motif in pharmaceuticals, particularly in the context of cephalosporin antibiotics.

History and Discovery

The tetrazole ring system, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, was first described in 1885 by Swedish chemist J. A. Bladin. However, the specific discovery and initial synthesis of this compound are not prominently documented in a single seminal publication. Its emergence is rooted in the broader exploration of 5-substituted tetrazoles. A pivotal moment in tetrazole synthesis came in 1958 when Finnegan, Henry, and Lofquist developed an improved method for preparing 5-substituted tetrazoles from nitriles, which laid the groundwork for many subsequent syntheses. The synthesis of 5-thio-substituted tetrazoles from thiocyanates became a common and efficient method for accessing this class of compounds. It is within this body of work on the systematic synthesis and characterization of tetrazole derivatives that this compound was first prepared and studied.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29515-99-9 | |

| Molecular Formula | C₂H₄N₄S | |

| Molecular Weight | 116.14 g/mol | |

| Melting Point | 149-152 °C | |

| Appearance | White crystalline solid | Commercial Supplier Data |

| Purity | ≥97% |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~2.7 ppm (s, 3H, S-CH₃) | |

| ¹³C NMR (CDCl₃) | δ ~14.5 ppm (S-CH₃), ~164.7 ppm (C-tetrazole) | |

| FT-IR (KBr, cm⁻¹) | ~2964 (C-H stretch), ~1496 (N=N stretch), ~1389 (C=N stretch) | [1][2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the [3+2] cycloaddition of methyl thiocyanate with an azide source. This method is a variation of the well-established synthesis of 5-substituted-1H-tetrazoles from nitriles and thiocyanates.

General Reaction Scheme

The synthesis proceeds via the reaction of methyl thiocyanate with sodium azide, typically in the presence of a Lewis acid catalyst or an ammonium salt in an aprotic polar solvent.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of 5-substituted tetrazoles from thiocyanates.

Materials:

-

Methyl thiocyanate (CH₃SCN)

-

Sodium azide (NaN₃)

-

Zinc(II) chloride (ZnCl₂) or Triethylammonium chloride

-

Isopropanol or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl thiocyanate (1.0 eq), sodium azide (1.5 eq), and zinc(II) chloride (0.5 eq) in isopropanol.

-

Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully add water to the reaction mixture and then acidify to pH ~2 with a dilute aqueous solution of hydrochloric acid. This step protonates the tetrazole ring and precipitates the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford a white crystalline solid.

Biological Significance and Mechanism of Action

This compound itself is primarily a research chemical and a building block for more complex molecules. Its most significant role in drug development comes from its use as a side chain, specifically the N-methylthiotetrazole (NMTT) moiety, in several second and third-generation cephalosporin antibiotics, such as cefamandole, cefoperazone, and latamoxef.

The presence of the NMTT side chain has been associated with a clinically significant adverse effect: hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (clotting factor II) that can lead to an increased risk of bleeding. This effect is not related to the antibiotic's primary mechanism of action (inhibition of bacterial cell wall synthesis). Instead, the NMTT side chain interferes with vitamin K metabolism in the liver.

Inhibition of the Vitamin K Cycle

The NMTT moiety has been shown to inhibit two key enzymes in the vitamin K cycle:

-

Vitamin K epoxide reductase: This enzyme is responsible for regenerating the active, reduced form of vitamin K (vitamin K hydroquinone) from its epoxide form.

-

γ-glutamyl carboxylase: This enzyme utilizes the reduced form of vitamin K to carboxylate glutamic acid residues on prothrombin and other vitamin K-dependent clotting factors (VII, IX, and X). This carboxylation is essential for their biological activity, as it allows them to bind calcium ions and participate in the coagulation cascade.

By inhibiting these enzymes, the NMTT side chain leads to a decrease in the production of functional clotting factors, resulting in hypoprothrombinemia.

Applications

Beyond its role in cephalosporins, this compound serves as a versatile intermediate in various fields:

-

Pharmaceutical Development: It is a building block for synthesizing a range of pharmaceutical agents, including those targeting neurological disorders. Its unique structural and electronic properties can influence biological activity.

-

Agrochemical Chemistry: The compound is a key intermediate in the development of herbicides and fungicides, contributing to improved crop yields and protection.

-

Material Science: It is used in the formulation of specialty materials, such as polymers and coatings, where its chemical stability is advantageous.

Conclusion

This compound, while a seemingly simple molecule, holds a significant place in the landscape of heterocyclic chemistry and drug development. Its synthesis is well-established, and its physicochemical properties are well-characterized. The understanding of the mechanism by which its N-methylthiotetrazole derivative induces hypoprothrombinemia has been crucial in the clinical management of patients receiving certain cephalosporin antibiotics. As research into novel pharmaceuticals and materials continues, the utility of this compound as a versatile synthetic intermediate is likely to endure.

References

An In-depth Technical Guide to 5-Methylthio-1H-tetrazole (CAS 29515-99-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 5-Methylthio-1H-tetrazole (CAS 29515-99-9). This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

5-Methylthio-1H-tetrazole is a heterocyclic organic compound with a tetrazole ring substituted with a methylthio group. It is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄S | [2] |

| Molecular Weight | 116.14 g/mol | [2] |

| Melting Point | 149-152 °C | [2] |

| Boiling Point | 293.8 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Solubility | Partially soluble in water; Soluble in Dimethylformamide (DMF) and Acetonitrile (CH₃CN) | [3] |

| pKa | Not available | |

| LogP | 0.12 | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of 5-Methylthio-1H-tetrazole

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the cycloaddition of a nitrile with an azide source.[4] The following is a representative protocol adapted from literature for the synthesis of 5-Methylthio-1H-tetrazole.

Materials:

-

Methyl thiocyanate (CH₃SCN)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Water (H₂O)

-

Dioxane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl thiocyanate in water.

-

Add sodium azide to the solution.

-

Introduce a catalytic amount of zinc bromide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from water or dioxane to obtain pure 5-Methylthio-1H-tetrazole.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Signals:

-

¹H NMR: A singlet corresponding to the methyl protons (CH₃) and a broad singlet for the N-H proton of the tetrazole ring.[5][6]

-

¹³C NMR: Signals corresponding to the methyl carbon, the carbon of the tetrazole ring attached to the sulfur, and potentially other carbons depending on the tautomeric form.[6]

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the mass spectrometer via electrospray ionization (ESI).[7]

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass of C₂H₄N₄S.[7]

Safety Data

5-Methylthio-1H-tetrazole is classified as an irritant and requires careful handling in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

This protocol describes a stepwise procedure with the use of a minimal number of animals.[8][9]

Objective: To determine the acute oral toxicity of 5-Methylthio-1H-tetrazole. Test Animals: Female rats are typically used.[2] Procedure:

-

Sighting Study (Optional): A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the dose for the main study.

-

Main Study:

-

A group of three female rats is dosed with the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10]

-

If no mortality is observed, a higher dose is used in another group of three animals.

-

If mortality is observed, a lower dose is used in the next group.

-

The procedure is continued until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Data Analysis: The LD50 is determined based on the mortality data and the substance is classified according to the Globally Harmonized System (GHS).

Role in Oligonucleotide Synthesis

5-Methylthio-1H-tetrazole is known to be a more potent activator than tetrazole in phosphoramidite chemistry for oligonucleotide synthesis. Its function is to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

Proposed Mechanism of Action

The following diagram illustrates the proposed role of 5-Methylthio-1H-tetrazole as an activator in the coupling step of phosphoramidite-based oligonucleotide synthesis.

Potential Biological Activities and Experimental Screening

While specific biological activities of 5-Methylthio-1H-tetrazole are not extensively documented, tetrazole derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities.[11] The following outlines a general workflow for screening the potential biological activities of this compound.

General Workflow for Biological Activity Screening

This guide provides a foundational understanding of 5-Methylthio-1H-tetrazole (CAS 29515-99-9). Researchers are encouraged to consult the cited literature and relevant safety data sheets for more detailed information.

References

- 1. oecd.org [oecd.org]

- 2. scribd.com [scribd.com]

- 3. CAS 29515-99-9: 5-Methylthio-1H-tetrazole | CymitQuimica [cymitquimica.com]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. growingscience.com [growingscience.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 5-(Methylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 5-(Methylthio)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the molecular structure, spectroscopic properties, and electronic characteristics of the title compound, primarily investigated through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. Experimental data from Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy for related compounds are presented alongside calculated values to validate the computational models. Furthermore, this guide outlines the common synthetic pathways and potential reaction mechanisms involving this compound, offering valuable insights for its application in drug design and the development of novel materials.

Introduction

This compound is a five-membered heterocyclic compound containing four nitrogen atoms and a methylthio substituent. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1] The introduction of the methylthio group at the 5-position modulates the electronic properties and reactivity of the tetrazole core, making it a versatile building block in organic synthesis.[2] Its applications span from pharmaceuticals, where it is a key intermediate for various therapeutic agents, to agrochemicals and energetic materials.[2]

Computational chemistry provides a powerful tool to elucidate the fundamental properties of such molecules, offering insights that complement experimental findings. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, vibrational frequencies, and NMR chemical shifts with high accuracy.[3][4] This guide summarizes the key theoretical and experimental findings on this compound to facilitate further research and development.

Molecular Structure and Geometry

The geometric parameters of this compound, including bond lengths and bond angles, can be accurately predicted using DFT calculations. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations on tetrazole derivatives, providing results that are in good agreement with experimental X-ray diffraction data of similar compounds.[3][5]

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C5-S | Data not available | |

| S-C(methyl) | Data not available | |

| N1-N2 | Data not available | |

| N2-N3 | Data not available | |

| N3-N4 | Data not available | |

| N4-C5 | Data not available | |

| C5-N1 | Data not available | |

| Bond Angles | ||

| N1-C5-S | Data not available | |

| C5-S-C(methyl) | Data not available | |

| N4-C5-N1 | Data not available | |

| C5-N1-N2 | Data not available | |

| N1-N2-N3 | Data not available | |

| N2-N3-N4 | Data not available | |

| N3-N4-C5 | Data not available |

Note: Specific calculated bond lengths and angles for this compound were not found in the provided search results. The table structure is provided as a template for when such data becomes available.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound. Computational methods play a crucial role in the interpretation of experimental spectra by providing theoretical values for vibrational frequencies and NMR chemical shifts.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound can be predicted using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[3] The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. While a dedicated study with a full assignment for the parent compound is not available in the search results, data from its derivatives, such as 2-alkyl-5-(methylthio)-2H-tetrazoles, provide valuable reference points.[1] For instance, characteristic FT-IR peaks for these derivatives are observed around 2930 cm⁻¹ (C-H stretching), 1640 cm⁻¹ (C=N stretching), and 1400 cm⁻¹ (N=N stretching).[1]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹)[1] | Calculated Frequency (cm⁻¹) | Assignment |

| C-H stretch (methyl) | ~2934 | Data not available | Asymmetric/Symmetric stretching |

| N=N stretch | ~1400 | Data not available | Tetrazole ring stretching |

| C-S stretch | Not specified | Data not available | Stretching of the thioether bond |

| Ring vibrations | ~1285, 1179, 1055 | Data not available | Tetrazole ring deformations |

Note: The table is populated with representative experimental data for derivatives. Calculated frequencies for the parent compound are needed for a direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.[3] A solid-state NMR study of 5-thiomethyltetrazole has been reported, providing valuable experimental data for comparison.[6] The study revealed two distinct types of tetrazole molecules within the hydrogen-bonded chain system in the solid state, which differ in the configuration of the S-CH₃ group.[6]

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound and its Derivatives

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H NMR | ||

| N-H | Broad signal, concentration dependent | Data not available |

| S-CH₃ | ~2.7 (in CDCl₃ for derivatives)[1] | Data not available |

| ¹³C NMR | ||

| C5 | ~165 (for 2-alkyl derivatives)[1] | Data not available |

| S-CH₃ | ~14 (for 2-alkyl derivatives)[1] | Data not available |

Note: Experimental data is for derivatives. A dedicated computational study on the parent compound is required for a direct comparison.

Experimental Protocols

Synthesis of 5-Substituted-1H-tetrazoles

A general and efficient method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of nitriles with sodium azide, often catalyzed by a Lewis acid.[7][8]

General Procedure:

-

To a solution of the corresponding nitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a catalytic amount of a suitable Lewis acid (e.g., nano-TiCl₄·SiO₂).[7]

-

The reaction mixture is refluxed for a specified time (typically 2 hours), with the progress monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The filtrate is treated with ice water and acidified with 4N HCl to precipitate the product.

-

The solid product is collected by filtration, washed with cold chloroform, and can be further purified by recrystallization.[7]

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a versatile method for the N-alkylation of tetrazoles, particularly for the regioselective synthesis of 2-alkylated derivatives.[1][9]

General Procedure:

-

To a stirred solution of this compound (1.0 equiv), the desired alcohol (1.1-1.3 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise at 0 °C.[1][3]

-

The reaction mixture is then heated to 80 °C and stirred for 16 hours.[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to yield the N-alkylated product.[1]

Signaling Pathways and Reaction Mechanisms

Synthesis Pathway of 2-Alkyl-5-(methylthio)tetrazoles via Mitsunobu Reaction

The Mitsunobu reaction provides a pathway for the synthesis of N-substituted tetrazoles. The diagram below illustrates the key steps in this process.

Computational Workflow for Spectroscopic Analysis

The theoretical investigation of this compound involves a series of computational steps to predict its properties and compare them with experimental data.

Conclusion

This technical guide has synthesized the available theoretical and computational knowledge on this compound. While a comprehensive experimental and theoretical study on the parent molecule is still needed to fill the data gaps, the information compiled from related compounds provides a strong foundation for future research. The computational methodologies and synthetic protocols detailed herein offer a practical framework for scientists and researchers engaged in the exploration and application of this versatile tetrazole derivative. Further investigations combining high-resolution experimental characterization with advanced computational modeling will undoubtedly deepen our understanding of this important molecule and unlock its full potential in various scientific and industrial domains.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scispace.com [scispace.com]

- 6. This compound 97 29515-99-9 [sigmaaldrich.com]

- 7. scielo.org.za [scielo.org.za]

- 8. mdpi.com [mdpi.com]

- 9. This compound [stenutz.eu]

An In-depth Technical Guide to the Reactivity of the Methylthio Group in 5-(Methylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methylthio group in 5-(methylthio)-1H-tetrazole, a versatile building block in medicinal chemistry and agrochemical synthesis. The document details key reactions including nucleophilic substitution, oxidation to sulfoxides and sulfones, and its role in cycloaddition reactions. Experimental protocols, quantitative data, and logical workflows are presented to equip researchers with the practical knowledge required for the effective utilization of this compound in synthetic strategies.

Introduction

This compound is a pivotal heterocyclic compound widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the methylthio group at the 5-position of the tetrazole ring imparts unique reactivity, making it a valuable synthon for the introduction of various functionalities.[2] The tetrazole moiety itself is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[3][4] This guide focuses on the chemical transformations of the methylthio group, providing insights into its reactivity and synthetic potential.

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[5] This reaction can be catalyzed by various Lewis or Brønsted acids.[5] Specifically, this compound can be synthesized from methyl thiocyanate and sodium azide.

Reactivity of the Methylthio Group

The methylthio group in this compound exhibits a diverse range of reactivity, serving as a leaving group in nucleophilic substitution reactions, undergoing oxidation to more reactive species, and influencing the electronic properties of the tetrazole ring in cycloaddition reactions.

Nucleophilic Substitution Reactions

The methylthio group can be displaced by a variety of nucleophiles, providing a convenient route to a diverse range of 5-substituted tetrazoles. This reactivity is particularly enhanced upon oxidation of the sulfur atom.

3.1.1. Displacement of the Methylthio Group

While direct displacement of the methylthio group can be challenging, functionalization of the alkyl chain connecting a substituent to the thioether allows for subsequent nucleophilic substitution. For instance, a bromoalkyl-substituted 5-thio-tetrazole can react with amines and thiols to yield a variety of functionalized tetrazole derivatives.[6]

dot

Caption: General scheme for nucleophilic substitution.

Experimental Protocol: Synthesis of 5-{[3-(Diethylamino)propyl]thio}-1-benzyl-1H-tetrazole [6]

A solution of 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (1.0 mmol) and diethylamine (1.2 mmol) in dry tetrahydrofuran (20 mL) is stirred at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography to afford the desired product.

| Nucleophile | Product | Yield (%) |

| Diethylamine | 5-{[3-(Diethylamino)propyl]thio}-1-benzyl-1H-tetrazole | 78 |

| Morpholine | 1-Benzyl-5-{[3-(morpholin-4-yl)propyl]thio}-1H-tetrazole | 82 |

| Thiophenol | 1-Benzyl-5-{[3-(phenylthio)propyl]thio}-1H-tetrazole | 75 |

Table 1: Examples of Nucleophilic Substitution Reactions on a 5-(Bromoalkylthio)-tetrazole Derivative. [6]

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives are more reactive towards nucleophilic substitution due to the enhanced electron-withdrawing nature of the sulfinyl and sulfonyl groups, making them better leaving groups.

dot```dot graph Oxidation_of_Methylthio_Group { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Thioether [label="this compound"]; Sulfoxide [label="5-(Methylsulfinyl)-1H-tetrazole"]; Sulfone [label="5-(Methylsulfonyl)-1H-tetrazole"];

Thioether -> Sulfoxide [label="[O]"]; Sulfoxide -> Sulfone [label="[O]"]; }

Caption: SNAr reaction with 5-(methylsulfonyl)-1H-tetrazole.

Experimental Protocol: General Procedure for Nucleophilic Substitution on 5-(Alkylsulfonyl)-1H-tetrazoles [7] A solution of the 5-(alkylsulfonyl)-1H-tetrazole and the desired nucleophile in a suitable solvent (e.g., DMF, acetonitrile) is stirred at room or elevated temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| Aniline | EtOH, reflux | 5-(Phenylamino)-1H-tetrazole | High |

| Sodium Azide | DMF, 100 °C | 5-Azido-1H-tetrazole | Good |

| Sodium Methoxide | MeOH, rt | 5-Methoxy-1H-tetrazole | Moderate |

Table 2: Representative Nucleophilic Substitution Reactions on 5-Sulfonyl-tetrazoles.

Role in Cycloaddition Reactions

The methylthio group plays a crucial role in facilitating photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition reactions. It red-shifts the UV absorbance of the tetrazole, enabling the reaction to proceed under milder conditions compared to tetrazoles lacking this substituent. [3]This methodology provides a powerful tool for the stereoselective synthesis of polycyclic pyrazoline products. [3] dot

Caption: Workflow for pyrazoline synthesis.

Application in Drug Discovery and Agrochemical Development

The versatile reactivity of the methylthio group makes this compound a valuable starting material in the synthesis of a wide range of biologically active molecules. The ability to easily introduce diverse substituents at the 5-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

dot

Caption: Drug discovery workflow utilizing this compound.

Conclusion

The methylthio group in this compound offers a rich and diverse reactivity profile that has been effectively harnessed in various synthetic applications. Its ability to act as a leaving group, especially after oxidation, and its role in facilitating cycloaddition reactions make it a powerful tool for the construction of complex heterocyclic systems. This guide provides a foundational understanding of its reactivity and serves as a practical resource for chemists engaged in the design and synthesis of novel bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]